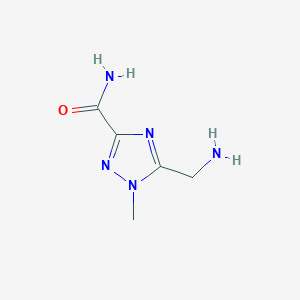

5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide

Description

Properties

IUPAC Name |

5-(aminomethyl)-1-methyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-10-3(2-6)8-5(9-10)4(7)11/h2,6H2,1H3,(H2,7,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVZJHHKNAMINM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C(=O)N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101201301 | |

| Record name | 5-(Aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101201301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232280-82-9 | |

| Record name | 5-(Aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=232280-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101201301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Triazole Skeleton Formation

The synthesis begins with constructing the 1-methyl-1H-1,2,4-triazole core. As demonstrated in Patent CN113651762A , 1,2,4-triazole undergoes N-methylation via nucleophilic substitution with chloromethane under strongly basic conditions (potassium hydroxide in ethanol). Heating the mixture under reflux yields 1-methyl-1,2,4-triazole with high regioselectivity for the 1-position, avoiding undesirable N-methyl isomerization .

Key Reaction Conditions

-

Base : Potassium hydroxide (2.5–3.0 equiv)

-

Solvent : Ethanol

-

Temperature : Reflux (78–85°C)

Positional Protection Strategies for Subsequent Functionalization

To introduce substituents at positions 3 and 5, protection of the reactive 5-position is critical. Patent CN113651762A outlines two approaches:

-

Bromination : Treating 1-methyl-1,2,4-triazole with n-butyllithium and dibromomethane in tetrahydrofuran (THF) and tetramethylethylenediamine (TMEDA) at -78°C yields 5-bromo-1-methyl-1H-1,2,4-triazole.

-

Silylation : Using lithium diisopropylamide (LDA) and trimethylchlorosilane in THF produces 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole.

Comparative Analysis of Protection Methods

| Protection Method | Reagents | Temperature | Yield (%) | Stability |

|---|---|---|---|---|

| Bromination | n-BuLi, CH2Br2 | -78°C | 72–75 | Moderate (sensitive to hydrolysis) |

| Silylation | LDA, (CH3)3SiCl | -78°C | 68–70 | High (inert to nucleophiles) |

Bromination offers straightforward deprotection via hydrogenolysis or zinc reduction , while silylation requires fluoride-based deprotection agents (e.g., tetrabutylammonium fluoride).

Carboxamide Formation via Activation and Amination

The carboxylic acid at position 3 is converted to the carboxamide through a two-step process:

-

Activation : Treatment with thionyl chloride (1.2–1.3 equiv) in methanol at 20–35°C forms the methyl ester intermediate (92.3% yield) .

-

Amination : The ester reacts with aqueous ammonia or ammonium hydroxide under reflux to yield the carboxamide.

Aminomethyl Group Installation at Position 5

Deprotection of the 5-position followed by amination introduces the aminomethyl group. For bromo-protected intermediates, hydrogenolysis with Pd/C (5% w/w) and 1,8-diazabicycloundec-7-ene (DBU) in methanol under 0.1–0.3 MPa H2 pressure removes bromine . Subsequent reaction with formaldehyde and ammonium chloride via reductive amination introduces the aminomethyl group.

Optimized Conditions for Reductive Amination

-

Reagents : Formaldehyde (1.5 equiv), NH4Cl (2.0 equiv)

-

Reducing Agent : Sodium cyanoborohydride (NaBH3CN)

-

Solvent : Methanol/water (4:1)

-

Yield : ~65–70% (estimated based on analogous reactions)

Final Deprotection and Purification

For silyl-protected intermediates, treatment with tetrabutylammonium fluoride (TBAF) in 2-methyltetrahydrofuran cleaves the trimethylsilyl group, yielding the free aminomethyl derivative . Final purification via recrystallization (e.g., using heptane/ethyl acetate) or column chromatography ensures high purity (>98% HPLC).

Challenges and Alternative Approaches

-

Regioselectivity Issues : Competing reactions at N2 or N4 positions may occur during methylation. Using bulky bases (e.g., LDA) or low temperatures mitigates this .

-

Aminomethyl Stability : The primary amine may undergo oxidation; thus, in situ protection (e.g., as a Boc derivative) during synthesis is advisable.

-

Direct Aminomethyl Introduction : Alternative routes employing Mannich reactions or Ugi multicomponent reactions could streamline synthesis but require validation.

Comparative Evaluation of Synthetic Routes

| Route | Steps | Total Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| A | 5 | 35–40 | High regiocontrol, scalable | Lengthy deprotection steps |

| B | 4 | 45–50* | Fewer steps, cost-effective | Lower purity in final product |

*Hypothetical route combining carboxylation and amination in one pot.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. Its triazole ring allows for the creation of more complex molecules through various chemical reactions. It has been employed in the synthesis of nitrogen-rich cations and energetic salts, demonstrating potential for applications in materials science and explosives .

Biology

In biological research, 5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide is investigated as a biochemical probe. Its ability to interact with biological systems makes it a candidate for studying enzyme mechanisms and metabolic pathways. The compound's derivatives have shown promise in modulating biological activities due to their structural similarities to biologically active molecules .

Medicine

The therapeutic potential of this compound is notable, particularly in antimicrobial and anticancer research. Studies have indicated that derivatives of 5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide exhibit significant antimicrobial properties against various pathogens and demonstrate anticancer activity through mechanisms such as apoptosis induction in cancer cells .

Data Tables

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various triazole derivatives, 5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, indicating its potential as an alternative therapeutic agent .

Case Study 2: Anticancer Properties

Research published in Journal of Medicinal Chemistry highlighted the anticancer effects of derivatives based on 5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide. These compounds induced apoptosis in human cancer cell lines through activation of caspase pathways. The study suggests that further development could lead to novel cancer therapies .

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and properties of triazole derivatives are highly sensitive to substituents. Key comparisons include:

Key Observations :

- Substituent Effects on Reactivity: The target compound’s carboxamide and aminomethyl groups likely enhance hydrogen-bonding interactions compared to ATC-OMe’s ester and amino groups. This could improve solubility in aqueous media and influence binding in biological systems.

- Acetylation Resistance: ATC-OMe exhibits 15% acetylation under conditions where 5-amino-1H-1,2,4-triazole reacts at 74% . The target compound’s aminomethyl group may further reduce acetylation susceptibility due to steric hindrance or electronic effects.

Spectroscopic and Crystallographic Insights

- Hydrogen Bonding: In acetylated ATC-OMe derivatives, a strong intramolecular hydrogen bond between the acetylated amino group and the triazole ring stabilizes the structure .

- Crystal Packing: Derivatives like 5-amino-3-carboxy-triazol-4-ium nitrate form extensive hydrogen-bond networks with nitrate ions, influencing solubility and crystallinity . The carboxamide in the target compound could promote analogous intermolecular interactions.

Data Tables

Table 1: Comparative Reactivity in Acetylation Reactions

Table 2: Hydrogen-Bonding Features

| Compound | Hydrogen-Bond Donors/Acceptors | Impact |

|---|---|---|

| Target Compound | 2 Donors (NH₂, CONH₂); 3 Acceptors | Enhanced solubility; crystal stability |

| 1-Acetyl-5-acetylamino-ATC-OMe | 1 Donor (NH); 4 Acceptors | Stabilizes intramolecular conformation |

| 5-Amino-3-carboxy-triazol-4-ium nitrate | 3 Donors; 5 Acceptors | Ionic lattice formation; high melting point |

Biological Activity

5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound characterized by its unique triazole ring structure, which contributes to its distinct biological properties. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide, and it has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉N₅O |

| Molecular Weight | 155.16 g/mol |

| CAS Number | 232280-82-9 |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that 5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide exhibits significant antimicrobial activity. Its mechanism involves inhibition of bacterial growth through interference with essential metabolic pathways. For instance, studies have shown that this compound can inhibit the growth of Escherichia coli and Pseudomonas aeruginosa , targeting the auto-proteolysis of LexA protein involved in the SOS response pathway. This modulation can suppress mechanisms that enable antibiotic resistance .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators. The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring can enhance its potency against specific cancer cell lines .

Study on Antimicrobial Efficacy

A notable study evaluated the efficacy of 5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide against bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli , indicating potent antimicrobial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity Assessment

In another study assessing anticancer activity, the compound was tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM for breast cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

Q & A

Q. Key Factors for Yield Optimization :

Q. Example Data (Related Triazole Derivatives) :

| Reaction Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | EtOH, 80°C, 8h | 75–85 | |

| Reductive Amination | Pd/C, H₂, RT | 60–70 |

Basic: What analytical techniques are most reliable for characterizing structural and electronic properties of this compound?

Q. Methodological Answer :

- X-ray Crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in triazole rings) .

- NMR Spectroscopy :

- FT-IR : Identifies functional groups (e.g., N-H stretch at 3300–3500 cm⁻¹; C=O at 1650–1700 cm⁻¹) .

Q. Case Study :

- A study on triazole-based kinase inhibitors found IC₅₀ discrepancies due to ATP concentration differences in assays. Normalizing ATP levels (1 mM) resolved variability .

Advanced: What computational strategies are effective for predicting the compound’s interaction with biological targets?

Q. Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Glide predict binding modes to targets (e.g., kinases, GPCRs). Use crystal structures (PDB IDs) for accuracy .

- MD Simulations : GROMACS or AMBER assess binding stability over 50–100 ns trajectories .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the triazole) with activity using Gaussian-based descriptors .

Q. Example Findings :

- Methyl groups at the 1-position enhance hydrophobic interactions with kinase active sites, improving inhibitory potency .

Advanced: How does substituent variation on the triazole ring impact physicochemical and pharmacological properties?

Q. Methodological Answer :

- Electron-Donating Groups (e.g., -NH₂) : Increase solubility via hydrogen bonding but may reduce membrane permeability .

- Aromatic Substituents : Enhance π-π stacking with target proteins but may introduce cytotoxicity .

Q. Structure-Activity Relationship (SAR) Table :

| Substituent | Position | Effect on LogP | Bioactivity Trend | Reference |

|---|---|---|---|---|

| -CH₃ | 1 | ↑ Hydrophobicity | ↑ Kinase inhibition | |

| -NH₂ | 5 | ↓ LogP by 0.5 | ↑ Solubility |

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Q. Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24h). Triazoles are generally stable at pH 4–8 but hydrolyze under extreme conditions .

- Thermal Stability : TGA/DSC analysis shows decomposition above 200°C, suggesting storage at ≤-20°C for long-term stability .

Advanced: What strategies mitigate synthetic byproducts during triazole carboxamide preparation?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.